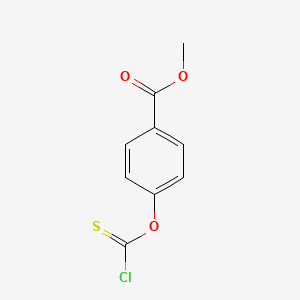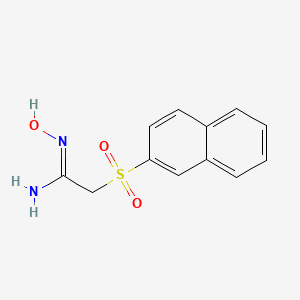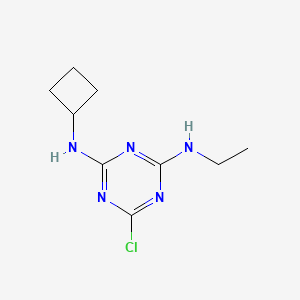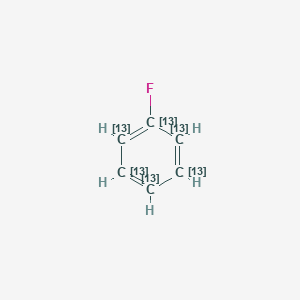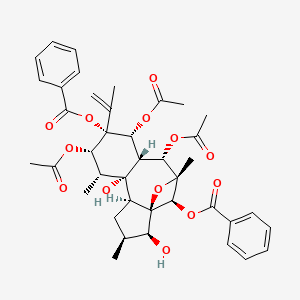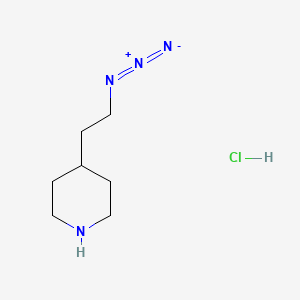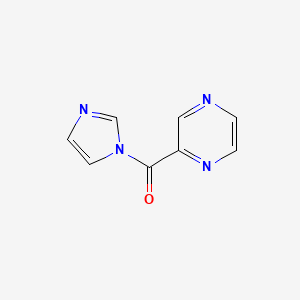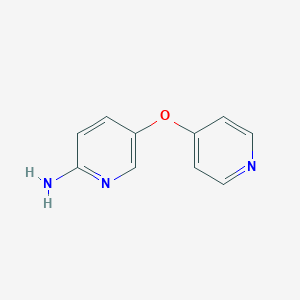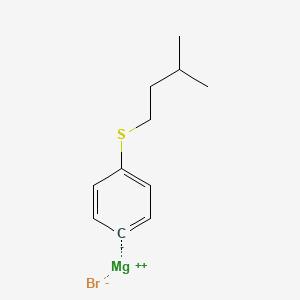
Magnesium;3-methylbutylsulfanylbenzene;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;3-methylbutylsulfanylbenzene;bromide is a complex organometallic compound that belongs to the class of Grignard reagents. These compounds are characterized by the presence of a carbon-magnesium bond and are widely used in organic synthesis due to their ability to form new carbon-carbon bonds. The compound is particularly interesting due to its unique structure, which includes a 3-methylbutylsulfanylbenzene moiety attached to a magnesium bromide unit.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Magnesium;3-methylbutylsulfanylbenzene;bromide typically involves the reaction of 3-methylbutylsulfanylbenzene with magnesium metal in the presence of an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction can be represented as follows:
3-methylbutylsulfanylbenzene+Mg→this compound
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems to handle the reactive intermediates and final product is common to minimize the risk of exposure to moisture and air.
化学反应分析
Types of Reactions
Magnesium;3-methylbutylsulfanylbenzene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can participate in substitution reactions where the magnesium bromide moiety is replaced by other functional groups.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters are common electrophiles that react with this Grignard reagent.
Solvents: Anhydrous ether solvents such as diethyl ether or tetrahydrofuran are typically used.
Acid Workup: After the initial reaction, an acid workup (e.g., dilute hydrochloric acid) is often required to protonate the intermediate and form the final alcohol product.
Major Products
Alcohols: The primary products of reactions with carbonyl compounds are secondary or tertiary alcohols, depending on the nature of the carbonyl compound.
科学研究应用
Magnesium;3-methylbutylsulfanylbenzene;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the synthesis of biologically active compounds for research purposes.
作用机制
The mechanism of action of Magnesium;3-methylbutylsulfanylbenzene;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This nucleophilic addition forms a new carbon-carbon bond, resulting in an alkoxide intermediate. The intermediate is then protonated during the acid workup to yield the final alcohol product. The magnesium bromide moiety acts as a leaving group during these reactions.
相似化合物的比较
Similar Compounds
- Methylmagnesium bromide
- Phenylmagnesium bromide
- Ethylmagnesium bromide
Uniqueness
Magnesium;3-methylbutylsulfanylbenzene;bromide is unique due to the presence of the 3-methylbutylsulfanylbenzene moiety, which imparts specific reactivity and selectivity in its reactions. This makes it particularly useful in the synthesis of complex molecules where such specificity is required.
属性
分子式 |
C11H15BrMgS |
|---|---|
分子量 |
283.51 g/mol |
IUPAC 名称 |
magnesium;3-methylbutylsulfanylbenzene;bromide |
InChI |
InChI=1S/C11H15S.BrH.Mg/c1-10(2)8-9-12-11-6-4-3-5-7-11;;/h4-7,10H,8-9H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
CKFISAZEOIGVLW-UHFFFAOYSA-M |
规范 SMILES |
CC(C)CCSC1=CC=[C-]C=C1.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



